molecular formula C8H16N2O B12905246 Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- CAS No. 61645-92-9

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-

Cat. No.: B12905246
CAS No.: 61645-92-9
M. Wt: 156.23 g/mol
InChI Key: UPDHXSWOJKNLFO-UHFFFAOYSA-N
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Description

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 1-methylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired acetamide.

Industrial Production Methods

On an industrial scale, the production of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((1-Methylpyrrolidin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The acetamide group can also participate in various biochemical pathways, modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the acetamide group.

    N-Methylpyrrolidine: Lacks the acetamide group but shares the pyrrolidine ring structure.

    N-Acetylpyrrolidine: Contains an acetyl group attached to the pyrrolidine ring.

Uniqueness

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of both the methyl group on the pyrrolidine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61645-92-9

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11)

InChI Key

UPDHXSWOJKNLFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1C

Origin of Product

United States

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